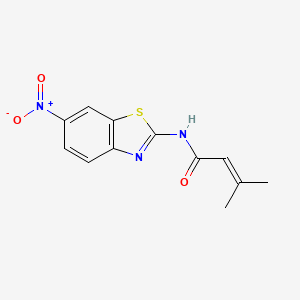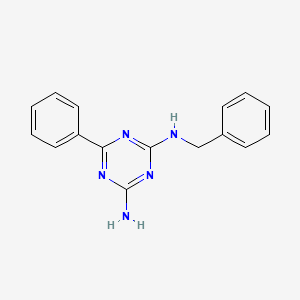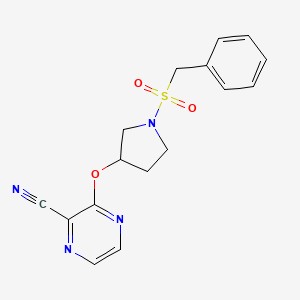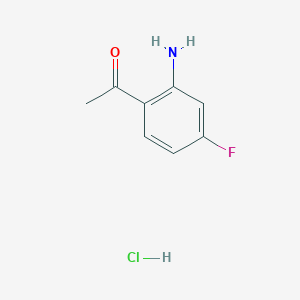![molecular formula C18H14N2O3 B2494908 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile CAS No. 313476-81-2](/img/structure/B2494908.png)
4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that exhibit complex molecular structures and are synthesized through intricate chemical reactions. These compounds often possess unique physical and chemical properties, making them subjects of interest in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic compounds often involves palladium-catalyzed reactions, oxidative aminocarbonylation, and cyclization processes. For instance, Gabriele et al. (2006) demonstrated a synthesis method for related compounds through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and anilines, showcasing the intricate steps involved in constructing such molecules (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like FT-IR, X-ray diffraction, and density functional theory (DFT) calculations. Çoruh et al. (2016) elucidated the structure of a related compound through X-ray diffraction, revealing weak intermolecular hydrogen bonds and detailed geometrical parameters (Çoruh et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving nitriles and their carbopalladation lead to the synthesis of various derivatives. Tian et al. (2003) explored the carbopalladation of nitriles, demonstrating the versatility of these reactions in synthesizing diverse organic structures (Tian et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The synthesis and structural elucidation often provide insights into these properties, although specific studies on this compound's physical properties were not directly found.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for applications in synthesis and material science. The literature showcases methodologies for synthesizing related compounds and their reactivity, which indirectly hints at the chemical properties of the compound .
For detailed insights into the synthesis, molecular structure, chemical reactions, and properties of related compounds, the following references are pivotal:
- Synthesis and characterization of derivatives through palladium-catalyzed reactions: (Gabriele et al., 2006), (Tian et al., 2003).
- Molecular structure elucidation using X-ray diffraction and DFT calculations: (Çoruh et al., 2016).
科学的研究の応用
Chemical Synthesis and Reaction Behavior
- The compound is involved in multistep reactions forming 3,3′-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) through a series of reactions with N-arylisoindolines in aerated pyridine (Döpp et al., 2006).
- It also reacts with ethenetetracarbonitrile and 1,3-dioxoindan-2-ylidene propanedinitrile, leading to the formation of several derivatives involving hydride abstraction and cyanide addition (Döpp et al., 2002).
Applications in Material Science
- This chemical has been used to understand weak interactions in molecular structures for applications in rational drug design and material sciences. Its study includes the analysis of C–H⋯π, C–H⋯O, and C–H⋯N interactions (Tewari et al., 2009).
- In the field of supramolecular chemistry, it contributes to understanding the molecular and supramolecular structures of certain compounds, providing insights into hydrogen bond interactions and dipole interactions (Trujillo-Ferrara et al., 2006).
Potential in Therapeutic Applications
- Studies have explored its derivatives for potential therapeutic applications. For instance, various derivatives have been evaluated for their genotoxicity in vivo as potential treatments for sickle cell disease, showing promising non-genotoxic profiles (dos Santos et al., 2011).
- Its structural analysis via X-ray crystallography has been instrumental in elucidating the structure of derivatives, which is crucial in drug development and understanding of molecular interactions (Sakhautdinov et al., 2013).
Other Potential Applications
- Its reaction with different compounds opens avenues for creating new molecules with potential applications in various fields, including organic synthesis and medicinal chemistry (AmarasekaraAnanda et al., 2000).
特性
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-12-13-6-8-14(9-7-13)23-11-3-10-20-17(21)15-4-1-2-5-16(15)18(20)22/h1-2,4-9H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSQQQCDNYRHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)
![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)


![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)


![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)